molecular formula C14H18O3 B12678378 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid CAS No. 74475-27-7

2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid

Cat. No.: B12678378
CAS No.: 74475-27-7
M. Wt: 234.29 g/mol
InChI Key: QBFSFIALNTWSIJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C14H18O3. It is known for its unique structure, which includes a dihydroindene core substituted with hydroxy and carboxylic acid groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific sites on target molecules. This can lead to various biological effects, including modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .

Properties

CAS No.

74475-27-7

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

6-hydroxy-1,1,3,3-tetramethyl-2H-indene-5-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-13(2)7-14(3,4)10-6-11(15)8(12(16)17)5-9(10)13/h5-6,15H,7H2,1-4H3,(H,16,17)

InChI Key

QBFSFIALNTWSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=C(C(=C2)O)C(=O)O)(C)C)C

Origin of Product

United States

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